1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
Description
1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a phenyl group attached to one nitrogen of the urea moiety and a piperidin-4-ylmethyl group substituted with a pyridin-2-yl ring on the other nitrogen. This structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for modulating target binding, solubility, and pharmacokinetics.
Properties
IUPAC Name |
1-phenyl-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(21-16-6-2-1-3-7-16)20-14-15-9-12-22(13-10-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPWDWAYYRACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves the reaction of 1-(pyridin-2-yl)piperidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group into amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 338.4 g/mol. Its structure features a phenyl group attached to a urea moiety, which is further substituted with a pyridinyl-piperidyl side chain. This unique combination of functional groups contributes to its biological activity.
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have shown that derivatives of compounds similar to 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea exhibit notable antimicrobial properties. For instance, certain synthesized pyrazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL . This suggests that the urea derivative could potentially be modified for enhanced antimicrobial efficacy.
- Anti-inflammatory Properties
- Central Nervous System Effects
Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to this compound were synthesized and evaluated for antibacterial activity. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics like cefazolin, indicating their potential as novel antibacterial agents .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 20 | Gram-negative |
| Compound B | 25 | Gram-positive |
| Cefazolin | >35 | Standard control |
Case Study 2: Inflammation Resolution
Research on agonists targeting formyl peptide receptors demonstrated that certain derivatives could enhance the resolution of inflammation in animal models. This study highlights the therapeutic potential of compounds similar to this compound in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent-Driven Activity: The presence of electron-withdrawing groups (e.g., chloro, fluoro) or bulky aromatic systems (e.g., dimethoxyphenyl) correlates with specific biological activities. For instance, compound 1 in acts as a glucokinase activator, likely due to its substituted phenoxy-pyridinyl scaffold . In contrast, the target compound’s pyridin-2-yl-piperidinylmethyl group may enhance binding to receptors requiring planar heterocyclic recognition.
- Role of Linker Flexibility: The target compound’s methylene bridge between the piperidine and urea (vs.
- Bioisosteric Modifications: Compounds like the tetrazolylphenyl derivative () replace carboxylic acids with tetrazole, improving metabolic stability while retaining hydrogen-bonding capacity. The target compound lacks such substitutions but incorporates pyridine, which may enhance solubility over purely aromatic systems .
Physicochemical Properties
- Molecular Weight (MW): The target compound’s MW is higher than simpler analogs like 1-phenyl-3-piperidin-4-ylurea (MW 219.28 g/mol, ) due to the pyridin-2-ylmethyl substitution. Increased MW may affect bioavailability, necessitating formulation adjustments .
- This could enhance aqueous solubility but may compromise membrane permeability .
Biological Activity
1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of phenyl isocyanate with a pyridinyl-piperidine derivative. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.
Antibacterial Activity
Research has demonstrated that derivatives of piperidine, including those containing pyridine moieties, exhibit significant antibacterial properties. For instance, compounds with similar structures to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the potency of these compounds, with lower values representing higher efficacy.
Antifungal Activity
In addition to antibacterial properties, related compounds have also been evaluated for antifungal activity. Studies suggest that modifications in the piperidine ring can enhance antifungal effects against common pathogens such as Candida species.
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Compound C | 0.015 | Candida albicans |
| Compound D | 0.030 | Aspergillus niger |
| This compound | TBD | TBD |
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural components:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring can significantly affect activity.
- Piperidine Modifications : Variations in the piperidine structure can lead to changes in binding affinity to bacterial or fungal targets.
- Urea Linkage : The urea functional group is critical for maintaining the compound's biological activity.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Piperidine Derivatives : A study published in Molecules demonstrated that piperidine derivatives exhibit potent antibacterial properties, with some derivatives achieving MIC values below 0.01 µg/mL against resistant bacterial strains .
- Antifungal Evaluation : Another study highlighted the antifungal potential of pyridine-containing urea derivatives, noting significant inhibition against Candida species at concentrations comparable to established antifungals .
- Mechanistic Insights : Research indicates that these compounds may disrupt cellular processes in bacteria and fungi by inhibiting key enzymes involved in cell wall synthesis or metabolic pathways .
Q & A
Q. What are the optimal synthesis protocols for 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl and piperidine precursors. Key steps include:
- Coupling reactions : Reacting a phenyl isocyanate derivative with a piperidine-containing amine under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents due to their polarity and compatibility with urea bond formation .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization are standard methods. Purity is verified via HPLC (>95%) and thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : H and C NMR confirm the urea linkage, piperidine ring conformation, and aromatic substituents. For example, the urea NH protons typically appear as broad singlets near δ 6.5–7.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z corresponding to C20H23N4O) .
- IR spectroscopy : Urea carbonyl stretching vibrations appear near 1640–1680 cm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent variation : Modify the phenyl group (e.g., electron-withdrawing Cl or F) or pyridinyl-piperidine moiety to assess effects on target binding. For example, chlorophenyl groups enhance receptor selectivity, while methoxy groups increase lipophilicity .
- Assay design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with computational docking (e.g., Schrödinger Suite) to correlate structural changes with activity .
- Data interpretation : Tabulate IC50 values against structural variants (see example below):
| Substituent on Phenyl | Piperidine Modification | IC50 (nM) |
|---|---|---|
| 4-Cl | Pyridin-2-yl | 12.3 |
| 4-OCH3 | Pyrazin-2-yl | 45.7 |
| H (parent compound) | Pyridin-2-yl | 89.1 |
Table adapted from comparative studies on analogous ureas .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside enzymatic assays .
- Meta-analysis : Compare results with structurally similar compounds. For instance, discrepancies in IC50 may arise from differences in cell permeability due to substituent lipophilicity .
Q. What computational strategies are effective for predicting this compound’s mechanism of action?
- Molecular dynamics (MD) simulations : Simulate binding to proposed targets (e.g., kinases) using AMBER or GROMACS. Focus on hydrogen bonding between the urea moiety and catalytic residues .
- Pharmacophore modeling : Identify critical features (e.g., urea hydrogen bond donors, aromatic π-stacking) using software like MOE or Phase .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability to prioritize derivatives for synthesis .
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Permeability : Caco-2 cell monolayer assays predict intestinal absorption. Low permeability may require prodrug strategies .
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound remaining via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
Methodological Challenges
Q. How can reaction yields be improved during scale-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
